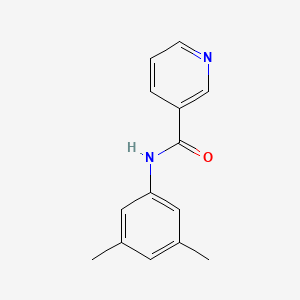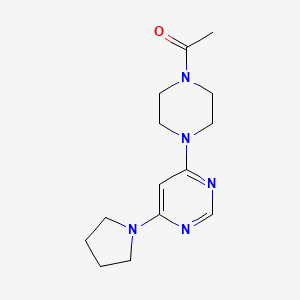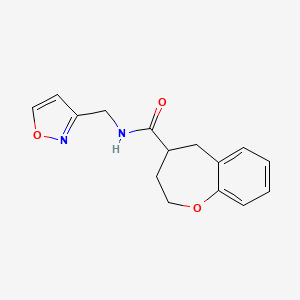
4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinolinedione derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For compounds similar to the one , methods might include condensation reactions, protective group strategies, and cyclization steps. For instance, the synthesis of related tetrahydroquinoline derivatives has been reported through reactions involving cyanoquinolinethione with α-halocarbonyl compounds followed by intramolecular cyclization, showcasing the complexity and intricacy involved in synthesizing such molecules (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives is characterized by a quinoline nucleus fused with a dione moiety, which significantly influences their electronic and spatial configuration. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly employed to elucidate these structures. For instance, structural analyses of similar compounds have been conducted, revealing the orientation of substituents and the overall molecular conformation which impacts the compound's reactivity and properties (Tolkunov et al., 2004).
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
Research on derivatives of 4H-pyrano[3,2-c]quinoline, which share a quinolinedione structural motif, highlights the significance of these compounds in understanding the structural and optical properties of thin films. These studies are crucial for the development of materials with potential applications in optoelectronics and photonics. For instance, the investigation into the structural and optical properties of certain 4H-pyrano[3,2-c]quinoline derivatives thin films revealed insights into their polycrystalline nature, electron transition types, and optical energy gaps, which are fundamental for designing optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of quinoline derivatives are pivotal in medicinal chemistry and material science. Studies focusing on the synthesis, cyclization, and structural elucidation of these compounds provide a basis for understanding their reactivity and potential applications in drug design and material synthesis. For example, research on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols through the cyclization of specific ketone derivatives sheds light on new synthetic pathways that could be applied in the development of pharmaceuticals and organic materials (Uchiyama, Ono, Hayashi, & Narasaka*, 1998).
Anticancer Activity and Molecular Docking Studies
Quinoline derivatives have been explored for their anticancer activity, with studies employing molecular docking to understand their interactions with biological targets. The cytotoxic activity of certain quinolinedione derivatives against human cancer cell lines, along with their structural characterization, provides valuable information for the design of novel anticancer agents. The investigation into the structural, vibrational, and quantum chemical properties of specific quinolinedione derivatives, along with their cytotoxic and molecular docking studies, exemplifies the application of these compounds in the search for new therapeutic agents (Kadela-Tomanek et al., 2018).
Eigenschaften
IUPAC Name |
4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO5/c1-3-31-17-7-5-14(6-8-17)15-10-20-24(21(28)11-15)18(13-23(29)27-20)16-9-19(26)25(30)22(12-16)32-4-2/h5-9,12,15,18,30H,3-4,10-11,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLPSOOEFHVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)Cl)O)OCC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)


![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)
![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)
![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)


![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)
